Cas no 955696-42-1 (5-methyl-N-2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-ylthiophene-2-sulfonamide)

5-methyl-N-2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-ylthiophene-2-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 5-methyl-N-2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-ylthiophene-2-sulfonamide
- 2-Thiophenesulfonamide, 5-methyl-N-[1,2,3,4-tetrahydro-2-(2-methyl-1-oxopropyl)-7-isoquinolinyl]-
- 5-methyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide
- 955696-42-1
- N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide
- F2417-0248
- 5-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]thiophene-2-sulfonamide
- AKOS024647385
-
- インチ: 1S/C18H22N2O3S2/c1-12(2)18(21)20-9-8-14-5-6-16(10-15(14)11-20)19-25(22,23)17-7-4-13(3)24-17/h4-7,10,12,19H,8-9,11H2,1-3H3
- InChIKey: VXIBHYJCIAAFTJ-UHFFFAOYSA-N
- ほほえんだ: C1(S(NC2=CC3=C(C=C2)CCN(C(=O)C(C)C)C3)(=O)=O)SC(C)=CC=1
計算された属性
- せいみつぶんしりょう: 378.10718492g/mol
- どういたいしつりょう: 378.10718492g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 588
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- 密度みつど: 1.319±0.06 g/cm3(Predicted)
- ふってん: 574.1±60.0 °C(Predicted)
- 酸性度係数(pKa): 7.44±0.20(Predicted)
5-methyl-N-2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-ylthiophene-2-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2417-0248-2mg |
5-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]thiophene-2-sulfonamide |
955696-42-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2417-0248-50mg |
5-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]thiophene-2-sulfonamide |
955696-42-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2417-0248-3mg |
5-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]thiophene-2-sulfonamide |
955696-42-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2417-0248-20mg |
5-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]thiophene-2-sulfonamide |
955696-42-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2417-0248-2μmol |
5-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]thiophene-2-sulfonamide |
955696-42-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2417-0248-10μmol |
5-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]thiophene-2-sulfonamide |
955696-42-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2417-0248-30mg |
5-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]thiophene-2-sulfonamide |
955696-42-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2417-0248-5μmol |
5-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]thiophene-2-sulfonamide |
955696-42-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2417-0248-5mg |
5-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]thiophene-2-sulfonamide |
955696-42-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2417-0248-1mg |
5-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]thiophene-2-sulfonamide |
955696-42-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
5-methyl-N-2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-ylthiophene-2-sulfonamide 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
5-methyl-N-2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-ylthiophene-2-sulfonamideに関する追加情報
5-Methyl-N-2-(2-Methylpropanoyl)-1,2,3,4-Tetrahydroisoquinolin-7-Ylthiophene-2-Sulfonamide: A Comprehensive Overview
The compound with CAS No. 955696-42-1, known as 5-methyl-N-2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-ylthiophene-2-sulfonamide, has recently garnered significant attention in the field of organic chemistry and pharmacology. This molecule is a complex structure that combines several functional groups, making it a subject of interest for researchers exploring its potential applications in drug development and material science.
5-Methyl-N-2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-ylthiophene-2-sulfonamide is characterized by its unique structural features. The molecule contains a thiophene ring, which is a five-membered aromatic heterocycle with sulfur as the heteroatom. This ring is further substituted with a sulfonamide group, which is known for its ability to enhance bioavailability and stability in biological systems. Additionally, the compound features a tetrahydroisoquinoline moiety, a bicyclic structure that contributes to its potential pharmacological activity.
Recent studies have focused on the synthesis and characterization of this compound. Researchers have employed advanced synthetic techniques to construct the molecule's intricate framework. For instance, the formation of the tetrahydroisoquinoline ring involves a series of cyclization reactions that require precise control over reaction conditions to ensure high yields and purity. The introduction of the sulfonamide group was achieved through nucleophilic substitution reactions, leveraging the reactivity of sulfur-based intermediates.
The pharmacological properties of 5-methyl-N-2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-ylthiophene-2-sulfonamide have been extensively investigated. Preclinical studies suggest that this compound exhibits potent inhibitory activity against certain enzymes involved in inflammatory pathways. This makes it a promising candidate for the development of anti-inflammatory drugs. Furthermore, its ability to penetrate cellular membranes efficiently suggests potential applications in targeted drug delivery systems.
In terms of material science applications, the compound's electronic properties have been explored for use in organic electronics. The presence of the thiophene ring and sulfonamide group contributes to its conductivity and stability under various environmental conditions. Researchers are currently evaluating its suitability as a component in organic photovoltaic devices and flexible electronics.
From an environmental standpoint, the synthesis and degradation pathways of 5-methyl-N-2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-ylthiophene-2-sulfonamide have been studied to assess its ecological impact. Results indicate that the compound undergoes rapid biodegradation under aerobic conditions, reducing concerns about its persistence in natural ecosystems.
Looking ahead, collaborative efforts between chemists and pharmacologists are expected to unlock further insights into this compound's potential. Ongoing research aims to optimize its pharmacokinetic properties for enhanced therapeutic efficacy while minimizing adverse effects. Additionally, exploratory studies are being conducted to identify novel synthetic routes that could streamline its production process.
955696-42-1 (5-methyl-N-2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-ylthiophene-2-sulfonamide) 関連製品
- 42925-28-0(3-phenyl-2,3-dihydro-1lambda6-thiophene-1,1-dione)
- 1708428-73-2([5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-(3,4-dimethoxyphenyl)methanamine)
- 2134235-86-0(2,2-Dimethyl-4-oxo-3,7,10,13,16,19,22,25-octaoxaoctacosan-28-oic acid)
- 432508-90-2(N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide)
- 1354970-57-2(3-{3-(1S)-1-aminoethylphenyl}-1,3-oxazolidin-2-one)
- 220040-48-2(Methyl 6-(chloromethyl)picolinate)
- 112639-11-9(2-IODO-5-METHYLBENZENE-1,3-DIOL)
- 2227675-63-8((2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol)
- 896317-99-0(7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)
- 1998651-01-6((2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid)




